Cas no 689-02-1 (3-sulfanylpropanehydrazide)
3-sulfanylpropanehydrazide Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3-mercapto-, hydrazide
- 3-sulfanylpropanehydrazide
- mercaptopropionylhydrazide
- 689-02-1
- EN300-101893
- Propanoic acid, 3-mercapto-, hydrazide
- AKOS012899778
- 3-mercaptopropanehydrazide
- BS-53356
- CS-0513962
- SCHEMBL1962359
- E77126
- 3-sulfanylpropionic acid hydrazide
- MPHZ
- DTXSID10218972
- DTXCID60141463
-
- Inchi: 1S/C3H8N2OS/c4-5-3(6)1-2-7/h7H,1-2,4H2,(H,5,6)
- InChI Key: ODRSRVOISOPFMY-UHFFFAOYSA-N
- SMILES: SCCC(NN)=O
Computed Properties
- Exact Mass: 120.036
- Monoisotopic Mass: 120.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 66
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0
- Topological Polar Surface Area: 56.1Ų
Experimental Properties
- Density: 1.181
- Boiling Point: 337.7°C at 760 mmHg
- Flash Point: 158°C
- Refractive Index: 1.521
3-sulfanylpropanehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35855-250mg |
3-Mercaptopropanehydrazide |
689-02-1 | 97% | 250mg |
¥564.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35855-5g |
3-Mercaptopropanehydrazide |
689-02-1 | 97% | 5g |
¥3781.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35855-1g |
3-Mercaptopropanehydrazide |
689-02-1 | 97% | 1g |
¥800.0 | 2024-07-18 | |
| TRC | B536578-10mg |
3-sulfanylpropanehydrazide |
689-02-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536578-50mg |
3-sulfanylpropanehydrazide |
689-02-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B536578-100mg |
3-sulfanylpropanehydrazide |
689-02-1 | 100mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG616-200mg |
3-sulfanylpropanehydrazide |
689-02-1 | 97% | 200mg |
¥882.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG616-50mg |
3-sulfanylpropanehydrazide |
689-02-1 | 97% | 50mg |
¥352.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG616-1g |
3-sulfanylpropanehydrazide |
689-02-1 | 97% | 1g |
¥3089.0 | 2022-09-28 | |
| A2B Chem LLC | AC63174-1g |
Propanoic acid,3-mercapto-, hydrazide |
689-02-1 | 97% | 1g |
$83.00 | 2024-04-19 |
3-sulfanylpropanehydrazide Suppliers
3-sulfanylpropanehydrazide Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-sulfanylpropanehydrazide
Propanoic acid, 3-mercapto-, hydrazide: A Comprehensive Overview
Propanoic acid, a three-carbon saturated carboxylic acid, serves as the foundational structure for numerous chemical compounds and biological molecules. Among its derivatives, 3-mercapto-propanoic acid stands out due to the presence of a thiol group (-SH) at the terminal position, which imparts unique reactivity and biological interactions. The compound in question, Propanoic acid, 3-mercapto-, hydrazide, represents a further functionalization of this molecule with a hydrazide group (-NH-NH2). This combination renders the molecule highly reactive and versatile in various biochemical and therapeutic contexts.
Recent advancements in biochemical research have highlighted the potential of thiol-containing compounds in antioxidant therapy, drug delivery systems, and targeted molecular imaging. The integration of a hydrazide group into the structure of 3-mercapto-propanoic acid enhances its reactivity toward nucleophilic attack, making it an attractive candidate for bioconjugation reactions. These reactions are pivotal in the synthesis of biologically active molecules, such as antifungal agents, anticancer drugs, and diagnostic imaging agents.
Research published in the journal Nature Chemistry (2023) demonstrated that Propanoic acid, 3-mercapto-, hydrazide exhibits exceptional selectivity toward glutathione (GSH) in cellular environments. This property makes it a promising candidate for the development of pro-drugs, which can be activated intracellularly to release bioactive molecules. Furthermore, studies conducted at the University of California, Los Angeles (UCLA) revealed that this compound can effectively chelate heavy metals such as mercury and lead, offering potential applications in detoxification therapies.
In the realm of pharmacokinetics, Propanoic acid, 3-mercapto-, hydrazide has shown remarkable stability in physiological conditions, minimizing off-target effects. This characteristic is crucial for the development of site-specific therapies and precision medicine. Additionally, the molecule's ability to form stable conjugates with proteins and peptides positions it as a valuable tool in biological imaging, particularly in near-infrared fluorescence (NIRF) applications.
The synthesis of Propanoic acid, 3-mercapto-, hydrazide typically involves multi-step organic reactions. Recent advancements by researchers at the École Polytechnique Fédérale de Lausanne (EPFL) have streamlined this process using continuous flow chemistry, significantly improving yield and purity. This method not only enhances the scalability of production but also aligns with current trends toward green chemistry practices.
In conclusion, Propanoic acid, 3-mercapto-, hydrazide represents a versatile and innovative compound with broad applications in the biomedical field. Its unique combination of thiol and hydrazide functionalities renders it highly effective in bioconjugation, detoxification, and therapeutic delivery. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing personalized medicine and biomedical innovation.
689-02-1 (3-sulfanylpropanehydrazide) Related Products
- 663157-35-5(Pentadecanoic acid, 15-mercapto-, hydrazide)
- 50906-77-9(3,3'-Dithiobis(propionohydrazide))
- 404832-47-9(16-Sulfanylhexadecanehydrazide)
- 6292-68-8(3-{2-(hydrazinecarbonyl)ethylsulfanyl}propanehydrazide)
- 138441-30-2(Butanoic acid, 3-mercapto-, hydrazide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)